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molecular formula C11H14N4O2 B8586946 2-(Nitromethylidene)-1-[(pyridin-4-yl)methyl]hexahydropyrimidine CAS No. 100553-55-7

2-(Nitromethylidene)-1-[(pyridin-4-yl)methyl]hexahydropyrimidine

Cat. No. B8586946
M. Wt: 234.25 g/mol
InChI Key: QAFSBQYUUDZRBZ-UHFFFAOYSA-N
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Patent
US04647570

Procedure details

A mixture of N-(4-pyridylmethyl)trimethylenediamine (16.5 g), 1-nitro-2,2-bis(methylthio)ethylene (16.5 g) and methanol (100 ml) was refluxed for 2 hours with stirring. The generated gas was collected by an alkali trap. The reaction mixture was cooled to room temperature, and the resulting crystals were filtered to give 1-(4-pyridylmethyl)-2-(nitromethylene)tetrahydropyrimidine (16 g) of the following formulas as pale yellow crystals. Concentrating the filtrate further gave 3 g of this compound. mp. 226°-228° C. ##STR14##
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][NH:8][CH2:9][CH2:10][CH2:11][NH2:12])=[CH:3][CH:2]=1.[N+:13]([CH:16]=[C:17](SC)SC)([O-:15])=[O:14]>CO>[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][N:8]2[CH2:9][CH2:10][CH2:11][NH:12][C:17]2=[CH:16][N+:13]([O-:15])=[O:14])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
N1=CC=C(C=C1)CNCCCN
Name
Quantity
16.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=C(SC)SC
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The generated gas was collected by an alkali trap
FILTRATION
Type
FILTRATION
Details
the resulting crystals were filtered

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)CN1C(NCCC1)=C[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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